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Compound of Interest

(4-(Trifluoromethyl)pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B180405

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of
significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a
trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that
can enhance metabolic stability, binding affinity, and cell permeability of molecules. This
technical guide provides a comprehensive overview of the structure, properties, synthesis, and
potential applications of (4-(Trifluoromethyl)pyridin-3-yl)methanol, with a focus on its
relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

The chemical structure of (4-(Trifluoromethyl)pyridin-3-yl)methanol is characterized by a
pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl
group at the 3-position.
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Identifier Value

IUPAC Name (4-(Trifluoromethyl)pyridin-3-yl)methanol
CAS Number 198401-76-2[1]

Molecular Formula C7HesF3NO

Molecular Weight 177.12 g/mol

SMILES OCC1=C(C=CN=C1)C(F)(F)F

Physicochemical Properties

While specific experimentally determined physicochemical data for (4-
(Trifluoromethyl)pyridin-3-yl)methanol is limited in publicly available literature, the properties
of analogous compounds and in silico predictions provide valuable insights.

Property Predicted/Analogous Value
Melting Point Not available
Boiling Point Not available

Expected to be soluble in organic solvents like

Solubilit
y methanol, ethanol, and DMSO.

K The pyridine nitrogen is expected to be weakly
a
i basic.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring,
making it more electron-deficient. This can impact its interaction with biological targets and its
metabolic profile. The hydroxyl group provides a site for hydrogen bonding and further chemical
modification.

Synthesis

A common and direct synthetic route to (4-(Trifluoromethyl)pyridin-3-yl)methanol involves
the reduction of the corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This
transformation can be efficiently achieved using standard reducing agents.
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Synthetic Pathway

Reducing Agent

(4-(Tr|fluoromethyl)nlcotlnaldehyde) (e.g., NaBHa)
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A general synthetic pathway for (4-(Trifluoromethyl)pyridin-3-yl)methanol.

Experimental Protocol: Reduction of 4-
(Trifluoromethyl)nicotinaldehyde

The following is a representative experimental protocol for the synthesis of a structurally related
compound, (6-(trifluoromethyl)pyridin-3-yl)methanol, which can be adapted for the synthesis of
(4-(Trifluoromethyl)pyridin-3-yl)methanol.

Materials:

o 4-(Trifluoromethyl)nicotinaldehyde
o Methanol (MeOH)

e Sodium borohydride (NaBHa4)

o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)

e Water
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Procedure:

Dissolve 4-(trifluoromethyl)nicotinaldehyde in methanol in a round-bottom flask equipped
with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride to the stirred solution. The amount of NaBHa4 should be in
molar excess (e.g., 2 equivalents) to ensure complete reduction.

Stir the reaction mixture at 0 °C for a designated period (e.g., 3 hours), monitoring the
reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure (in vacuo).
To the resulting residue, add ethyl acetate and water for extraction.

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium
sulfate.

Filter the mixture to remove the drying agent.

Concentrate the filtrate under reduced pressure to yield the crude product, (4-
(Trifluoromethyl)pyridin-3-yl)methanol.

The crude product can be used directly in subsequent steps or purified further by column
chromatography if necessary.

Role in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery due to
the advantageous properties conferred by the trifluoromethyl group. These include:

o Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic
cleavage, which can increase the half-life of a drug.[2]

 Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule,
which can improve its ability to cross cell membranes.[2]
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e Modulation of pKa: The electron-withdrawing nature of the CFs group can lower the pKa of
the pyridine nitrogen, affecting its ionization state at physiological pH.

» Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with
biological targets, such as hydrophobic pockets or through dipole-dipole interactions,
potentially increasing binding affinity and potency.[2]

Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas,
including as kinase inhibitors for cancer therapy and as antibacterial agents.[3]

Potential as a Kinase Inhibitor Intermediate

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a
hallmark of many diseases, particularly cancer. The development of kinase inhibitors is a major
focus of modern drug discovery. Trifluoromethylpyridine derivatives have been explored as
scaffolds for potent and selective kinase inhibitors.[3] (4-(Trifluoromethyl)pyridin-3-
yl)methanol serves as a valuable building block for the synthesis of more complex molecules
designed to target the ATP-binding site of kinases.
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Potential Mechanism of Action in Kinase Inhibition

( )G (e

|
|
i
Binds to
C
l
|
|

ompetes with

Phosphorylates

ATP-binding site

Phosphorylated
Substrate

Downstream
Signaling

Cellular Response
(e.g., Proliferation, Survival)

Click to download full resolution via product page

A diagram illustrating the potential role of a derivative in kinase inhibition.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b180405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: In Vitro Kinase Inhibition Assay
(Generic)

To evaluate the potential of derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanol as

kinase inhibitors, a standard in vitro kinase assay can be employed. The following is a general

protocol.

Materials:

Recombinant target kinase

Kinase-specific substrate

Adenosine triphosphate (ATP)

Test compound (derivative of (4-(Trifluoromethyl)pyridin-3-yl)methanol)

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

96-well or 384-well plates

Plate reader capable of measuring luminescence or fluorescence

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate
solvent (e.g., DMSO) and then dilute further in the assay buffer.

Reaction Setup: In the wells of the assay plate, add the test compound at various
concentrations.

Add the target kinase and its specific substrate to the wells.

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to
its Km value for the specific kinase.
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 Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a
predetermined time.

o Detection: Stop the kinase reaction and measure the amount of product formed
(phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-
Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining
ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the
newly synthesized ATP via a luciferase reaction.

« Data Analysis: Plot the kinase activity against the concentration of the test compound to
determine the ICso value (the concentration of inhibitor required to reduce enzyme activity by
50%).

Conclusion

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block for the
synthesis of novel compounds with potential therapeutic applications. Its unique structural
features, imparted by the trifluoromethyl group, make it an attractive starting material for the
development of kinase inhibitors and other targeted therapies. The synthetic and screening
protocols outlined in this guide provide a foundation for researchers to explore the potential of
this and related compounds in their drug discovery programs. Further investigation into the
specific biological activities of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its derivatives is
warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.198401-76-2|(4-(Trifluoromethyl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
e 2. mdpi.com [mdpi.com]

¢ 3. nbinno.com [nbinno.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b180405?utm_src=pdf-body
https://www.benchchem.com/product/b180405?utm_src=pdf-body
https://www.benchchem.com/product/b180405?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/198401-76-2.html
https://www.mdpi.com/1420-3049/30/14/3009
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-trifluoromethylpyridines-in-modern-pharmaceutical-discovery-zv
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ To cite this document: BenchChem. [An In-depth Technical Guide to (4-
(Trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-structure
https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-structure
https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-structure
https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b180405?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

